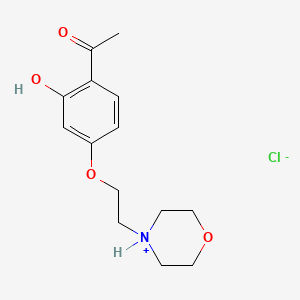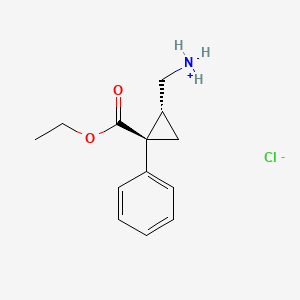
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another approach involves the acylation of alcohols with acid halides or acid anhydrides . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. Photocatalytic strategies have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation . These methods are advantageous due to their efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl group and are known for their biological activity.
Hydroxybenzoic Acids: These compounds have a similar aromatic structure and are widely studied for their antioxidant properties.
Uniqueness
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
105310-32-5 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
[(1R,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
InChIキー |
YFKRRFJEZYBYJL-JZKFLRDJSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(C[C@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
正規SMILES |
CCOC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
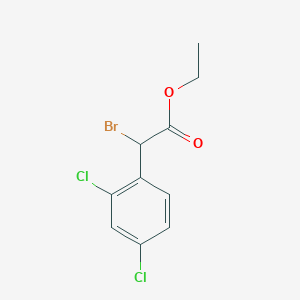
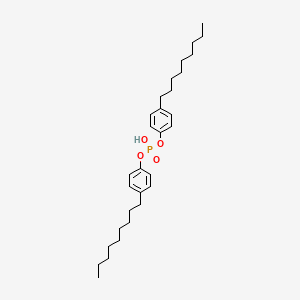
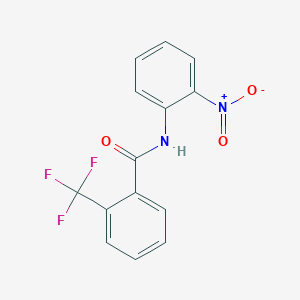
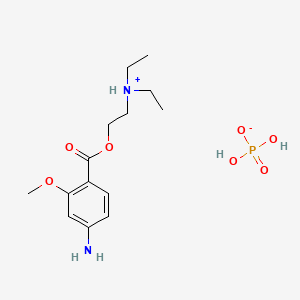



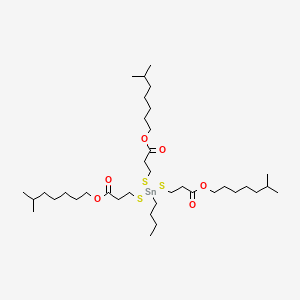
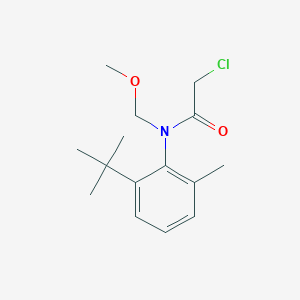
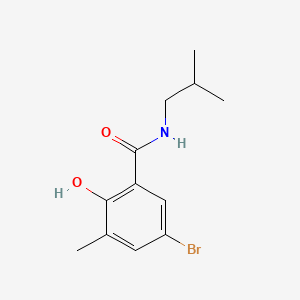
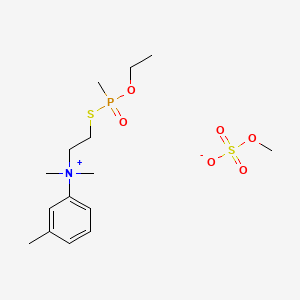
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)
